molecular formula C19H20FNO B286584 3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide

3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide

Cat. No. B286584
M. Wt: 297.4 g/mol
InChI Key: JEFLGOJJSBPPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and contains a fluoro group and a tetrahydronaphthalene ring system. In

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide involves its interaction with specific receptors in the brain. This compound has been shown to bind to the dopamine D3 receptor with high affinity, leading to the modulation of dopamine signaling in the brain. Additionally, this compound has been shown to have an allosteric effect on the serotonin 5-HT2A receptor, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide are still being studied. However, it has been shown to have an effect on dopamine signaling in the brain, which may lead to changes in behavior and cognition. Additionally, this compound has been shown to have an effect on serotonin signaling, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide in lab experiments is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are many future directions for research involving 3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide. One potential direction is to further investigate its potential therapeutic effects in neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, future research could explore its interactions with other neurotransmitter receptors and its effects on other physiological systems. Finally, there is a need for further studies to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.

Synthesis Methods

The synthesis of 3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide involves the reaction of 3-fluorobenzoyl chloride with 2-amino-1,2,3,4-tetrahydronaphthalene in the presence of a base such as triethylamine. The product is then purified through column chromatography to obtain the desired compound.

Scientific Research Applications

3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide has been extensively studied in scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of neuroscience, where this compound has been shown to modulate the activity of certain neurotransmitter receptors, such as the dopamine D3 receptor. This has led to investigations into its potential use as a treatment for various neurological disorders, such as Parkinson's disease and schizophrenia.

properties

Molecular Formula

C19H20FNO

Molecular Weight

297.4 g/mol

IUPAC Name

3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H20FNO/c1-13(21-19(22)17-7-4-8-18(20)12-17)15-10-9-14-5-2-3-6-16(14)11-15/h4,7-13H,2-3,5-6H2,1H3,(H,21,22)

InChI Key

JEFLGOJJSBPPDS-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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